molecular formula C9H9BrF3NO2S B1421105 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-99-6

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1421105
CAS No.: 1020252-99-6
M. Wt: 332.14 g/mol
InChI Key: BTQIKMVDGYVIBP-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C(_9)H(_9)BrF(_3)NO(_2)S It is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

    Procedure: The 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is reacted with ethylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.

    Industry: Used in the development of agrochemicals and materials science for the synthesis of functionalized polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and inhibiting their activity.

    Protein-Ligand Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and binding properties.

    N-Ethyl-3-(trifluoromethyl)benzenesulfonamide: Lacks the bromine atom, which may influence its chemical reactivity and applications.

    3-(Trifluoromethyl)benzenesulfonamide: Lacks both the bromine and ethyl groups, making it less versatile in certain synthetic applications.

Uniqueness

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry. The presence of the bromine atom allows for further functionalization, while the ethyl group can influence its solubility and binding properties.

Properties

IUPAC Name

4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQIKMVDGYVIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674358
Record name 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-99-6
Record name 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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